molecular formula C15H17BrN2O4S B4625034 Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate

Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate

Cat. No.: B4625034
M. Wt: 401.3 g/mol
InChI Key: WOUHOLQDEWGYFE-UHFFFAOYSA-N
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Description

Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate is a useful research compound. Its molecular formula is C15H17BrN2O4S and its molecular weight is 401.3 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 6-{2-[(4-bromophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate is 400.00924 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacologically Active Derivatives

Research into pharmacologically active benzo[b]thiophen derivatives has led to the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various bromo-derivatives. These derivatives underwent further reactions to yield substituted S-2-ethoxycarbonyl-3-benzo[b]thenylthiouronium bromides, with preliminary pharmacological studies included (Chapman et al., 1971).

Anticancer Applications

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its analogues have been studied for their ability to overcome drug resistance in cancer cells, showcasing their potential as anticancer agents. Structure-activity relationship (SAR) studies highlighted the development of compounds with low micromolar cytotoxicity against a range of cancer cells (Das et al., 2009).

Synthetic Applications in Heterocycle Formation

The use of 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclisation reactions onto azoles for synthesizing tri- and tetra-cyclic heterocycles demonstrates the chemical versatility and potential for creating complex organic molecules (Allin et al., 2005).

Bioimmunological Applications

Amphiphilic copolymers based on 2-oxazolines containing a free amino group have been synthesized for the potential attachment of proteins and polysaccharides, indicating applications in drug delivery and bioimmunological studies (Kronek et al., 2010).

Anticancer Activities of Quinazoline Derivatives

The synthesis of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives and their strong inhibition of ERK1/2 phosphorylation highlights their potential anticancer activities, particularly in inducing cell apoptosis in specific cancer cell lines (Zhang et al., 2013).

Properties

IUPAC Name

ethyl 6-[2-(4-bromoanilino)-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O4S/c1-2-22-15(21)11-8-23-12(14(20)18-11)7-13(19)17-10-5-3-9(16)4-6-10/h3-6,11-12H,2,7-8H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUHOLQDEWGYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(C(=O)N1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate
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Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate
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Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate
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Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate
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Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate
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Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate

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